3-[1-(4-phenoxybutyl)-1H-benzimidazol-2-yl]propan-1-ol
Overview
Description
3-[1-(4-phenoxybutyl)-1H-benzimidazol-2-yl]propan-1-ol is a synthetic organic compound that belongs to the class of benzimidazole derivatives Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(4-phenoxybutyl)-1H-benzimidazol-2-yl]propan-1-ol typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Attachment of the Phenoxybutyl Group: The phenoxybutyl group can be introduced through a nucleophilic substitution reaction using a suitable alkyl halide.
Introduction of the Propanol Chain:
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include:
Catalysts: Using catalysts to enhance the reaction rate and selectivity.
Solvents: Selecting appropriate solvents to dissolve reactants and facilitate the reaction.
Temperature and Pressure: Controlling temperature and pressure to optimize reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-[1-(4-phenoxybutyl)-1H-benzimidazol-2-yl]propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The benzimidazole ring can be reduced under suitable conditions.
Substitution: The phenoxybutyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include alkyl halides and bases.
Major Products Formed
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of a reduced benzimidazole derivative.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
3-[1-(4-phenoxybutyl)-1H-benzimidazol-2-yl]propan-1-ol has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as enzyme inhibitors and receptor modulators.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[1-(4-phenoxybutyl)-1H-benzimidazol-2-yl]propan-1-ol involves its interaction with specific molecular targets and pathways. The benzimidazole core can interact with enzymes and receptors, modulating their activity. The phenoxybutyl group can enhance the compound’s binding affinity and selectivity, while the propanol chain can influence its solubility and pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds with a benzimidazole core, such as albendazole and mebendazole, are known for their antiparasitic activities.
Phenoxyalkyl Derivatives: Compounds with a phenoxyalkyl group, such as fenoxycarb, are used as insect growth regulators.
Uniqueness
3-[1-(4-phenoxybutyl)-1H-benzimidazol-2-yl]propan-1-ol is unique due to its specific combination of functional groups, which can confer distinct biological activities and chemical properties. Its structure allows for versatile modifications, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
3-[1-(4-phenoxybutyl)benzimidazol-2-yl]propan-1-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c23-15-8-13-20-21-18-11-4-5-12-19(18)22(20)14-6-7-16-24-17-9-2-1-3-10-17/h1-5,9-12,23H,6-8,13-16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYDOUCDDAOXQAH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCCCN2C3=CC=CC=C3N=C2CCCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
44.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49671184 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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